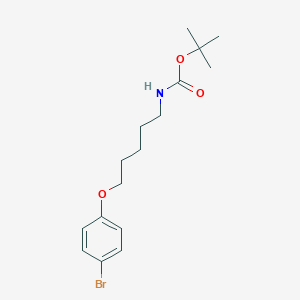

tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate

Description

tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group linked to a pentyl chain with a 4-bromophenoxy substituent. The compound’s structure combines a lipophilic tert-butyl protecting group with a brominated aromatic moiety, making it a versatile intermediate in organic synthesis and drug development. The 4-bromophenoxy group provides a site for further functionalization (e.g., cross-coupling reactions), while the carbamate group serves as a protected amine precursor. Its molecular formula is C₁₆H₂₂BrNO₃, with a molecular weight of 368.26 g/mol .

Properties

Molecular Formula |

C16H24BrNO3 |

|---|---|

Molecular Weight |

358.27 g/mol |

IUPAC Name |

tert-butyl N-[5-(4-bromophenoxy)pentyl]carbamate |

InChI |

InChI=1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-11-5-4-6-12-20-14-9-7-13(17)8-10-14/h7-10H,4-6,11-12H2,1-3H3,(H,18,19) |

InChI Key |

BGAPWNUATZOMOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCOC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Step 1: Preparation of the 5-(4-bromophenoxy)pentyl intermediate , usually by nucleophilic substitution of a 4-bromophenol derivative with a suitable pentyl halide or bromide.

- Step 2: Introduction of the tert-butyl carbamate protecting group on the amine functionality of the pentyl chain, often via reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate reagents.

Detailed Synthetic Routes

Synthesis of 5-(4-bromophenoxy)pentylamine Intermediate

- The 5-(4-bromophenoxy)pentylamine can be synthesized by reacting 4-bromophenol with 5-bromopentylamine or 5-bromopentanol followed by amination.

- For example, nucleophilic substitution of 4-bromophenol with 5-bromopentanol under basic conditions forms 5-(4-bromophenoxy)pentanol, which can be converted to the corresponding amine via standard amination protocols.

Protection of the Amine Group with tert-Butyl Carbamate

- The free amine is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate, typically in organic solvents like dichloromethane or ethyl acetate.

- A greener method involves stirring the amine with Boc2O in glycerol at room temperature until complete conversion, followed by extraction and purification without the need for recrystallization or chromatography.

Representative Preparation Method from Literature

Alternative Methods and Catalytic Approaches

- Palladium-catalyzed coupling reactions have been reported for the synthesis of tert-butyl carbamate derivatives, using palladium diacetate and cesium carbonate in 1,4-dioxane under reflux conditions. This method is useful for introducing carbamate groups onto aryl or heteroaryl bromides but may be adapted for aliphatic chains.

- Formic acid-mediated multi-component reactions in tetrahydrofuran/water mixtures have been used for related tert-butyl carbamate derivatives, providing mild conditions and good yields.

Analytical and Research Findings

- The purity and identity of this compound are confirmed by standard spectroscopic methods:

- 1H NMR and 13C NMR spectra show characteristic signals for the tert-butyl group, aromatic protons of the bromophenoxy ring, and the pentyl chain protons.

- Melting points and chromatographic retention times are consistent with literature values for similar carbamate derivatives.

- Reaction monitoring is typically done by thin-layer chromatography (TLC) and confirmed by disappearance of starting amines.

- The use of glycerol as a solvent for Boc protection reactions is advantageous for green chemistry, enabling easy recovery and reuse of the solvent without loss of activity.

Summary Table of Preparation Conditions

| Compound Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 4-Bromophenol + 5-bromopentanol | K2CO3 (base) | Acetone or DMF | Reflux or RT | Several hours | High | SN2 substitution |

| Conversion to amine | Tosyl chloride + NH3 or azide reduction | Various | RT to reflux | Several hours | Moderate to high | Standard amination |

| Boc protection | Di-tert-butyl dicarbonate + base | Glycerol or DCM | RT | 1-24 h | Up to 98% | No chromatography needed |

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing the primary amine intermediate in drug synthesis.

Reaction Conditions and Outcomes

| Acidic Agent | Solvent | Temperature | Outcome | Yield | Source |

|---|---|---|---|---|---|

| HCl (4M in dioxane) | Dioxane | 25°C | Amine hydrochloride | 85% | |

| Trifluoroacetic acid (TFA) | Dichloromethane | 0°C → 25°C | Free amine | >90% |

Mechanism : Protonation of the carbonyl oxygen followed by elimination of CO₂ and tert-butanol generates the amine .

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenoxy Group

The electron-deficient 4-bromophenyl ring facilitates substitution reactions, particularly under palladium-catalyzed cross-coupling conditions.

Example Reactions

Limitations : The electron-withdrawing phenoxy group reduces reactivity, necessitating vigorous conditions .

Functionalization of the Pentyl Chain

The flexible pentyl spacer can undergo alkylation or oxidation, though these reactions are less explored.

Oxidation of the Pentyl Chain

| Oxidizing Agent | Solvent | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O/acetone | Carboxylic acid | Requires Boc deprotection first | (analogous system) |

Ether Bond Cleavage

The phenoxy ether bond is resistant to basic hydrolysis but cleaved under strong Lewis acids.

| Reagents | Conditions | Outcome | Source |

|---|---|---|---|

| BBr₃ | Dichloromethane, −78°C | Phenol and pentanol derivatives | (analogous system) |

Key Research Findings

-

Deprotection Efficiency : TFA outperforms HCl in yielding free amines without side reactions .

-

Cross-Coupling Limitations : Steric hindrance from the pentyl chain reduces coupling yields compared to simpler aryl bromides .

-

Stability : The compound is stable under basic conditions but degrades in prolonged acidic exposure .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate exhibits significant biological activities, making it a candidate for drug development. Compounds containing the tert-butyl carbamate moiety are often utilized as intermediates in synthesizing pharmaceuticals due to their stability and solubility properties. The specific combination of a brominated aromatic system and a flexible pentyl chain may enhance its bioactivity compared to simpler derivatives.

2. Biological Activity

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation, cancer, and neurological disorders. The bromophenoxy group is known to enhance lipophilicity, which can improve cellular uptake and efficacy of the drug.

3. Synthesis of Analogues

The synthesis of this compound can lead to the development of analogues with modified properties. For instance, variations in the alkyl chain length or substitution patterns on the aromatic ring can yield compounds with tailored pharmacological profiles.

Case Studies

Case Study 1: Synthesis and Characterization

A study detailed the multi-step synthesis of this compound, highlighting its purification and characterization through techniques such as NMR spectroscopy and mass spectrometry. The resulting compound demonstrated promising biological activity in preliminary assays against cancer cell lines, indicating its potential as an anticancer agent.

Case Study 2: Interaction Studies

Another investigation focused on the interaction of this compound with sphingosine-1-phosphate receptors. The study found that compounds similar to this compound could modulate receptor activity, which is crucial in regulating immune responses and could lead to therapeutic applications in autoimmune diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and proteins, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine Position and Functional Groups

- tert-Butyl (5-bromopentyl)carbamate (C₁₀H₂₀BrNO₂; MW 266.18): This analog replaces the 4-bromophenoxy group with a terminal bromine on the pentyl chain. The absence of the aromatic ring reduces steric hindrance and increases reactivity in nucleophilic substitutions (e.g., alkylation reactions). Its lower molecular weight and higher solubility in nonpolar solvents make it a preferred intermediate in alkylation-based syntheses .

- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (C₁₂H₁₅BrNO₃; MW 301.16): Here, bromine is positioned on the aromatic ring alongside a methoxy group. The electron-donating methoxy group enhances the aromatic ring’s stability, while the bromine acts as a directing group for electrophilic substitutions. This compound’s electronic profile contrasts with the target compound’s purely electron-withdrawing 4-bromophenoxy group .

Chain Length Modifications

- tert-Butyl (6-bromohexyl)carbamate (C₁₁H₂₂BrNO₂; MW 280.21): Extending the alkyl chain to six carbons increases lipophilicity (logP ~3.2 vs. ~2.8 for the pentyl analog) but reduces aqueous solubility. Such modifications are critical in tuning membrane permeability for drug candidates .

- tert-Butyl (4-bromobutyl)carbamate (C₉H₁₈BrNO₂; MW 252.15): A shorter chain reduces steric hindrance, favoring faster reaction kinetics in SN2 mechanisms. However, the shorter chain may limit its utility in applications requiring extended linker systems .

Functional Group Replacements

- tert-Butyl (3-(4-hydroxyphenyl)pentyl)(tosyloxy)carbamate (C₂₃H₃₀N₂O₆S; MW 486.56): Replacing the bromophenoxy group with a hydroxyphenyl and tosyloxy group introduces dual reactivity: the hydroxyl group enables conjugation, while the tosyloxy group serves as a leaving group. This compound’s higher molecular weight and polarity contrast with the target compound’s simpler bromophenoxy design .

Table 1: Comparative Analysis of Selected Analogs

Stability and Reactivity

- The 4-bromophenoxy group in the target compound enhances stability under basic conditions compared to alkyl bromides, which are prone to hydrolysis.

- tert-Butyl (5-bromopentyl)carbamate’s terminal bromide is more reactive in SN2 reactions but less stable in polar solvents .

Biological Activity

Tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a tert-butyl carbamate moiety, a 4-bromophenoxy group, and a pentyl chain, which together contribute to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrNO3. Its structure can be represented as follows:

The presence of the bromophenoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Properties : Some derivatives of carbamates have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound may affect various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, potentially offering benefits in neurodegenerative conditions by mitigating oxidative stress and inflammation in neuronal cells.

- Enzyme Inhibition : Tert-butyl carbamates are known to interact with specific enzymes, potentially acting as inhibitors or modulators in metabolic pathways. This interaction could be pivotal in designing drugs targeting metabolic disorders .

The mechanism of action for this compound involves several pathways:

- Binding to Receptors : The compound may modulate receptor activity on cell surfaces, influencing cellular signaling cascades that regulate growth and survival.

- Enzyme Interaction : It may inhibit enzymes involved in critical metabolic processes, contributing to its antitumor and neuroprotective effects .

- Cellular Process Disruption : By affecting DNA replication and protein synthesis, the compound could disrupt normal cellular functions, leading to apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- A study examining carbamate derivatives demonstrated that modifications in the structure could significantly enhance antitumor activity against various cancer cell lines. The introduction of brominated aromatic systems was particularly noted for improving bioactivity and solubility compared to simpler derivatives .

- Another investigation highlighted neuroprotective effects in cellular models exposed to oxidative stress, suggesting that similar compounds could be developed for therapeutic use in neurodegenerative diseases .

Data Summary Table

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate to ensure stability?

- Answer: Handling should include personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Storage requires a dry, ventilated area at room temperature (15–25°C), protected from direct sunlight and incompatible materials (e.g., strong acids/oxidizers). Use airtight containers to prevent moisture absorption or decomposition .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what key reaction conditions should be optimized?

- Answer: A typical route involves nucleophilic substitution of a bromophenol derivative with a pentyl carbamate precursor. Key steps include:

- Activation of the hydroxyl group using TsCl (tosyl chloride) in the presence of TEA (triethylamine) at 0°C .

- Substitution with NaBr under reflux in acetonitrile, with Bu₄NBr as a phase-transfer catalyst to enhance reactivity .

- Optimize reaction time (overnight) and monitor via TLC or HPLC for intermediate purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- NMR (¹H/¹³C): Confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and bromophenoxy moiety (aromatic protons at δ 6.8–7.4 ppm).

- FT-IR: Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ ~342.1 g/mol for C₁₆H₂₃BrNO₃) .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into the design of novel synthetic pathways for this compound derivatives?

- Answer: Quantum chemical calculations (e.g., DFT) can model transition states and predict reaction feasibility. For example:

- Use Gaussian or ORCA software to simulate nucleophilic substitution energetics.

- Combine with cheminformatics tools (e.g., ICReDD’s reaction database) to identify optimal catalysts or solvents .

- Validate predictions via small-scale experiments (e.g., 10 mg scale) before scaling up.

Q. What methodologies are recommended for resolving contradictions in spectroscopic data during the structural elucidation of this compound?

- Answer:

- Cross-Validation: Compare NMR data with analogous compounds (e.g., tert-butyl carbamates without bromophenoxy groups) .

- X-ray Crystallography: Resolve ambiguous NOE correlations or stereochemistry by growing single crystals in ethyl acetate/hexane mixtures.

- Isotopic Labeling: Use ¹⁵N-labeled tert-butyl groups to clarify carbamate connectivity via 2D NMR (HSQC/HMBC) .

Q. How can stability studies under varied pH and temperature conditions inform the design of degradation-resistant formulations?

- Answer:

- Accelerated Stability Testing: Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH Profiling: Expose to buffered solutions (pH 2–12) for 24 hours; observe hydrolysis of the carbamate group (e.g., tert-butyl cleavage at pH < 3).

- Kinetic Analysis: Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life .

Q. What strategies mitigate ecological risks when disposing of this compound waste in academic labs?

- Answer:

- Microscale Synthesis: Minimize waste generation by optimizing reaction yields (e.g., >80% via catalyst screening).

- Neutralization: Treat acidic/basic waste with appropriate buffers before disposal.

- Licensed Waste Management: Partner with certified agencies for incineration (≥1200°C) to break down brominated byproducts .

Data Management and Reproducibility

Q. How can researchers ensure data integrity when documenting synthetic procedures for this compound?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.